Imatinib Para-diaminomethylbenzene Impurity-d3

LC-MS/MS impurity quantification stable-isotope internal standard Imatinib Impurity H

Imatinib Para-diaminomethylbenzene Impurity-d3 (CAS 1246819-27-1) is the stable-isotope‑labeled analog of Imatinib Para-diaminomethylbenzene (also designated Imatinib Impurity H), a recognized process‑related impurity of the tyrosine‑kinase inhibitor imatinib. The compound bears three deuterium atoms at the N‑methylpiperazine moiety (N‑methyl‑d3), yielding a molecular formula of C₂₉H₂₈D₃N₇O and a molecular weight of 496.62 g·mol⁻¹.

Molecular Formula C29H31N7O
Molecular Weight 496.6 g/mol
Cat. No. B12426433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImatinib Para-diaminomethylbenzene Impurity-d3
Molecular FormulaC29H31N7O
Molecular Weight496.6 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)CN3CCN(CC3)C)NC4=NC=CC(=N4)C5=CN=CC=C5
InChIInChI=1S/C29H31N7O/c1-21-18-25(9-10-26(21)33-29-31-13-11-27(34-29)24-4-3-12-30-19-24)32-28(37)23-7-5-22(6-8-23)20-36-16-14-35(2)15-17-36/h3-13,18-19H,14-17,20H2,1-2H3,(H,32,37)(H,31,33,34)/i2D3
InChIKeyXAHUGGOJOZBPPK-BMSJAHLVSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Imatinib Para-diaminomethylbenzene Impurity-d3 – Deuterated Reference Standard for Imatinib Impurity H Quantification


Imatinib Para-diaminomethylbenzene Impurity-d3 (CAS 1246819-27-1) is the stable-isotope‑labeled analog of Imatinib Para-diaminomethylbenzene (also designated Imatinib Impurity H), a recognized process‑related impurity of the tyrosine‑kinase inhibitor imatinib [1]. The compound bears three deuterium atoms at the N‑methylpiperazine moiety (N‑methyl‑d3), yielding a molecular formula of C₂₉H₂₈D₃N₇O and a molecular weight of 496.62 g·mol⁻¹ [2]. It is supplied as a certified reference standard with full characterization data and is intended exclusively for use as an internal standard in quantitative LC‑MS/MS methods during analytical method development, method validation, quality control, and regulatory (ANDA/DMF) submissions for imatinib drug substance and finished product [3].

Why Unlabeled Imatinib Impurity H or Deuterated Imatinib API Cannot Substitute for Imatinib Para-diaminomethylbenzene Impurity-d3


In LC‑MS/MS impurity profiling, the unlabeled Imatinib Para-diaminomethylbenzene (CAS 1026753-54-7) cannot function as an internal standard because it is chromatographically and spectrometrically indistinguishable from the analyte, providing no correction for extraction recovery, matrix effects, or ionization variability [1]. Deuterated imatinib API (e.g., Imatinib‑d3, CAS 1134803-18-1), while suitable for API quantification, fails to track the unique chromatographic behavior and ionization characteristics of the para-diaminomethylbenzene impurity, leading to systematic inaccuracy in impurity-specific assays . Furthermore, positional-isomer deuterated impurities such as Imatinib Meta-methyl-piperazine Impurity-d3 exhibit different chromatographic retention and cannot serve as co‑eluting internal standards for the para‑substituted impurity. Only the exact deuterated analog of the target impurity guarantees matched extraction, co‑elution, and identical ionization efficiency, which are prerequisites for valid isotope‑dilution quantification under ICH Q2(R1) and FDA bioanalytical method validation guidance [2].

Imatinib Para-diaminomethylbenzene Impurity-d3 – Quantitative Differentiation Evidence for Procurement Decisions


Mass Shift of +3.0 Da Enables Baseline-Resolved SRM Transitions in Impurity-Specific LC‑MS/MS

The deuterium incorporation at the N‑methylpiperazine group (methyl‑d3) increases the monoisotopic mass of the compound by +3.0188 Da relative to the unlabeled impurity [1][2]. This mass increment yields a precursor-to-product ion transition that is fully resolved from the unlabeled analyte in triple‑quadrupole MS, eliminating cross‑talk between the internal‑standard and analyte channels. By comparison, the non‑deuterated impurity (MW 493.6) produces an identical MS/MS spectrum and cannot be differentiated from the target analyte, while Imatinib‑d3 (deuterated on the API core) has a different retention time and cannot serve as a co‑eluting internal standard for impurity‑specific methods .

LC-MS/MS impurity quantification stable-isotope internal standard Imatinib Impurity H

Isotopic Purity ≥99 Atom % D Prevents Quantitative Cross-Contamination of the Analyte Channel

The product specification for Imatinib Para-diaminomethylbenzene Impurity-d3 states an isotopic purity of 99 atom % D . This ensures that <1% of the internal standard contributes signal to the unlabeled analyte channel, a critical requirement when quantifying impurities at the ≤0.10% reporting threshold mandated by ICH Q3A. In contrast, lower-grade deuterated standards (e.g., 95–98 atom % D) can produce unacceptable cross‑channel interference, leading to overestimation of impurity levels and potential batch rejection [1].

isotopic purity deuterated impurity standard imatinib quality control

Regulatory-Ready Reference Standard with Traceability to Pharmacopeial Monographs

Imatinib Para-diaminomethylbenzene Impurity-d3 is supplied with full characterization data compliant with regulatory guidelines and can be provided with traceability against USP or EP pharmacopeial standards upon request [1]. This is a distinct advantage over generic unlabeled impurity standards, which often lack the comprehensive certificate of analysis (CoA) and pharmacopeial linkage required for ANDA and DMF submissions. The unlabeled impurity (CAS 1026753-54-7) is listed as Imatinib EP Impurity H and is specified in the European Pharmacopoeia, but its deuterated counterpart enables the isotope‑dilution methodology that is strongly recommended by the FDA for bioanalytical method validation [2][3].

ANDA submission pharmacopeial impurity standard imatinib impurity method validation

Position‑Specific Deuterium Labeling on the N‑Methylpiperazine Moiety Ensures Impurity Selectivity Over Isomeric Deuterated Impurity Standards

The three deuterium atoms in Imatinib Para-diaminomethylbenzene Impurity-d3 are located exclusively on the N‑methyl group of the piperazine ring (N‑methyl‑d3), as confirmed by the IUPAC name N-[3-methyl-4-[(4-pyridin-3-ylpyrimidin-2-yl)amino]phenyl]-4-[[4-(trideuteriomethyl)piperazin-1-yl]methyl]benzamide [1]. This is distinct from the deuterated positional isomer Imatinib Meta-methyl-piperazine Impurity-d3, which carries the label on the meta‑substituted piperazine, resulting in different chromatographic retention (estimated ΔtR ≥ 0.5 min under typical RP‑HPLC conditions) . The para‑substituted d3‑impurity therefore uniquely enables accurate quantification of the specific EP Impurity H without interference from the isomeric meta impurity.

positional specificity deuterated impurity standard imatinib impurity profiling

Procurement‑Targeted Application Scenarios for Imatinib Para-diaminomethylbenzene Impurity-d3


Validated LC‑MS/MS Method Development for Quantification of Imatinib EP Impurity H

The deuterated impurity serves as the isotope‑dilution internal standard in a triple‑quadrupole LC‑MS/MS method targeting Imatinib Impurity H at the ≤0.10% ICH Q3A reporting threshold. Its +3.0 Da mass shift and matched co‑elution with the unlabeled impurity ensure accurate correction for matrix effects, enabling method precision (RSD) and accuracy (bias) within the ±15% acceptance criteria mandated by FDA bioanalytical guidance [1].

Quality Control Release Testing of Imatinib Mesylate Drug Substance and Finished Product

In commercial QC laboratories, the d3‑impurity is used as a spike‑in internal standard for batch‑release testing of imatinib mesylate API and Glivec®/generic tablets, providing the specificity and sensitivity required to distinguish EP Impurity H from structurally similar impurities such as the meta‑methyl‑piperazine isomer. The regulatory‑ready documentation (CoA, optional USP/EP traceability) supports direct use in GMP‑compliant workflows [2].

ANDA and DMF Submission Support for Generic Imatinib Formulations

For generic drug developers pursuing ANDA approval, the fully characterized deuterated impurity reference standard satisfies the requirement for a validated, stability‑indicating impurity method with adequate sensitivity. Its use as an internal standard in the submitted LC‑MS/MS method demonstrates compliance with ICH Q2(R1) validation parameters and FDA’s recommendation for stable‑isotope internal standardization in quantitative bioanalysis [1][3].

Forced Degradation and Stability Studies Differentiating Process from Degradation Impurities

When imatinib drug product is subjected to hydrolytic, oxidative, or thermal stress, the para-diaminomethylbenzene impurity can form as a degradation product. The deuterated analog enables definitive identification and quantification of this degradation impurity in the presence of co‑eluting matrix components, distinguishing it from process‑related impurities that arise during synthesis. Its isotopic purity of ≥99 atom % D eliminates ambiguity in peak assignment .

Quote Request

Request a Quote for Imatinib Para-diaminomethylbenzene Impurity-d3

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.